methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a nitro group at the 3-position and an isopropyl group at the 1-position, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The isopropyl group can be introduced at the 1-position through an alkylation reaction using isopropyl halides in the presence of a base.
Methylation: The final step involves the methylation of the amine group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) solvent.
Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Addition: Formation of addition products with extended carbon chains.
Scientific Research Applications
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Similar structure but lacks the isopropyl group.
3-Nitro-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an isopropyl group.
3-Nitro-1-(2-hydroxyethyl)-1H-pyrazole: Contains a hydroxyethyl group instead of an isopropyl group.
Uniqueness
Methyl({[3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(5-nitro-2-propan-2-ylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-6(2)11-7(5-9-3)4-8(10-11)12(13)14/h4,6,9H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZNDBMZCETKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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